molecular formula C14H14O5 B2586417 Ethyl 4-(2,3-dihydro-1-benzofuran-5-yl)-2,4-dioxobutanoate CAS No. 2309463-39-4

Ethyl 4-(2,3-dihydro-1-benzofuran-5-yl)-2,4-dioxobutanoate

Cat. No.: B2586417
CAS No.: 2309463-39-4
M. Wt: 262.261
InChI Key: OIRLMAGJFXXLKL-UHFFFAOYSA-N
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Description

Ethyl 4-(2,3-dihydro-1-benzofuran-5-yl)-2,4-dioxobutanoate is a specialized organic compound featuring a 2,3-dihydrobenzofuran substituent linked to a dioxobutanoate ester backbone. This structure positions it as a versatile building block for synthesizing bioactive molecules and complex heterocycles. However, commercial availability of this compound has been discontinued across multiple packaging sizes (25–500 mg), as indicated by CymitQuimica’s product listings .

Properties

IUPAC Name

ethyl 4-(2,3-dihydro-1-benzofuran-5-yl)-2,4-dioxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O5/c1-2-18-14(17)12(16)8-11(15)9-3-4-13-10(7-9)5-6-19-13/h3-4,7H,2,5-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIRLMAGJFXXLKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)CC(=O)C1=CC2=C(C=C1)OCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2,3-dihydro-1-benzofuran-5-yl)-2,4-dioxobutanoate typically involves the reaction of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine. This reaction yields ethyl 5-nitrobenzofuran-2-carboxylate, which is then subjected to further chemical transformations to obtain the desired compound .

Industrial Production Methods

Industrial production methods for benzofuran derivatives often involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and solvent choice, plays a crucial role in the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2,3-dihydro-1-benzofuran-5-yl)-2,4-dioxobutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines .

Scientific Research Applications

Ethyl 4-(2,3-dihydro-1-benzofuran-5-yl)-2,4-dioxobutanoate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of Ethyl 4-(2,3-dihydro-1-benzofuran-5-yl)-2,4-dioxobutanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Ethyl Dioxobutanoate Derivatives

Compound Name Substituent Group Oxo Positions Key Properties/Applications Availability (Suppliers)
Ethyl 4-(2,3-dihydro-1-benzofuran-5-yl)-2,4-dioxobutanoate 2,3-Dihydrobenzofuran (bicyclic) 2,4 Building block for organic synthesis; discontinued Discontinued (CymitQuimica)
Ethyl 4-(2,4-difluorophenyl)-2,4-dioxobutanoate 2,4-Difluorophenyl (aromatic) 2,4 High lipophilicity; potential agrochemical intermediate Multiple suppliers
Ethyl 4-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxobutanoate Halogenated pyridinyl (heterocyclic) 3 Electron-withdrawing substituents; drug synthesis intermediate 6+ suppliers (e.g., AKOS016003105)

Oxo Group Positioning

The target compound’s 2,4-dioxo configuration enables keto-enol tautomerism, which can facilitate cyclization reactions. In contrast, analogs with a single 3-oxo group (e.g., ethyl 4-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxobutanoate) exhibit reduced tautomeric flexibility, favoring specific pathways like Michael additions .

Biological Activity

Ethyl 4-(2,3-dihydro-1-benzofuran-5-yl)-2,4-dioxobutanoate is a compound that has garnered attention for its potential biological activities. This article synthesizes existing research to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique structure comprising a benzofuran moiety and a dioxobutanoate group. The molecular formula is C13H13O5C_{13}H_{13}O_5, with a molecular weight of 249.24 g/mol. Its structural features contribute to its reactivity and interaction with biological systems.

Mechanisms of Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Antioxidant Activity : Analogues have shown significant antioxidant properties, which are crucial in protecting cells from oxidative stress. For instance, studies on related benzofuran derivatives demonstrate their ability to scavenge free radicals and inhibit lipid peroxidation .
  • Neuroprotective Effects : Some benzofuran derivatives have been identified as neuroprotective agents. They may exert protective effects against neuronal damage in conditions such as stroke and traumatic brain injury by reducing oxidative stress and inflammation .
  • Anticancer Potential : Compounds with similar structures have been investigated for their anticancer properties. They may induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors .

Case Studies

Several studies highlight the biological activities associated with compounds structurally related to this compound:

  • Neuroprotective Study :
    • Objective : To evaluate the neuroprotective effects of benzofuran derivatives.
    • Methodology : Mice subjected to head injury were treated with these compounds.
    • Findings : Treated mice exhibited reduced oxidative damage and improved neurological outcomes compared to controls .
  • Antioxidant Evaluation :
    • Objective : To assess the antioxidant capacity of related benzofuran compounds.
    • Methodology : In vitro assays measuring lipid peroxidation and radical scavenging activity.
    • Results : Significant inhibition of lipid peroxidation was observed, suggesting strong antioxidant capabilities .
  • Anticancer Activity :
    • Study Focus : Investigating the effects on cancer cell lines.
    • Results : Compounds induced apoptosis in various cancer cell lines, with IC50 values indicating potent activity against specific types of cancer cells .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundMechanism of ActionReference
AntioxidantBenzofuran DerivativeFree radical scavenging, lipid peroxidation inhibition
NeuroprotectiveSimilar BenzofuranReduction of oxidative stress
AnticancerBenzofuran AnalogInduction of apoptosis in cancer cells

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 4-(2,3-dihydro-1-benzofuran-5-yl)-2,4-dioxobutanoate, and what key intermediates are involved?

  • Methodological Answer : The compound can be synthesized via condensation reactions between benzofuran derivatives and β-keto esters. For example, a 2,3-dihydrobenzofuran intermediate (e.g., 5-acetyl-2,3-dihydrobenzo[b]furan) can react with ethyl oxaloacetate under acidic or basic conditions to form the dioxobutanoate moiety. Solvent choice (e.g., THF, CH₂Cl₂) and catalysts (e.g., LDA, AgCN) are critical for controlling regioselectivity and yield . Intermediate purification often involves column chromatography or recrystallization using ethyl acetate/hexane mixtures .

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR can identify protons and carbons in the benzofuran ring (e.g., characteristic signals for dihydrofuran methylene groups at δ 3.5–4.5 ppm) and the dioxobutanoate ester (δ 1.2–1.4 ppm for ethyl CH₃, δ 4.2–4.4 ppm for ethyl CH₂) .
  • X-ray Crystallography : Single-crystal X-ray diffraction resolves bond lengths and angles, confirming the planar geometry of the diketone moiety and dihedral angles between the benzofuran and ester groups .
  • Mass Spectrometry : High-resolution ESI-MS provides exact mass verification (e.g., calculated [M+H]⁺ for C₁₄H₁₄O₅: theoretical vs. observed values within ±2 ppm) .

Q. What are the stability considerations for this compound under different storage conditions?

  • Methodological Answer : The compound is sensitive to hydrolysis due to the β-keto ester group. Storage recommendations:

  • Temperature : –20°C in airtight containers to prevent ester degradation.
  • Light : Protect from UV exposure to avoid photochemical ring-opening of the benzofuran moiety.
  • Solubility : Dissolve in aprotic solvents (e.g., DMSO, DMF) for long-term stability; avoid aqueous buffers unless stabilized at pH 6–7 .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of the diketone and benzofuran moieties in further functionalization?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model electrophilic/nucleophilic sites:

  • The diketone’s α-carbon is electrophilic (LUMO ≈ –1.5 eV), favoring nucleophilic attacks (e.g., enolate formation).
  • The benzofuran’s C5 position shows higher electron density (HOMO ≈ –6.2 eV), enabling electrophilic substitution (e.g., nitration, halogenation) .
  • Solvent effects (PCM models) and transition-state analysis (IRC) refine reaction pathway predictions .

Q. What analytical strategies resolve contradictions in spectral data for structurally similar derivatives?

  • Methodological Answer :

  • 2D NMR (COSY, HSQC, HMBC) : Distinguish between regioisomers by correlating protons and carbons across the benzofuran-diketone linkage. For example, HMBC cross-peaks between the benzofuran methylene (δ 4.3 ppm) and diketone carbonyl (δ 170–175 ppm) confirm connectivity .
  • Isotopic Labeling : Use ¹³C-labeled intermediates to track carbon shifts in complex spectra .
  • Comparative XRD : Overlay crystal structures of analogs to identify deviations in bond angles (<2°) caused by substituent effects .

Q. What are the challenges in optimizing enantioselective synthesis of this compound, and how can asymmetric catalysis address them?

  • Methodological Answer : The β-keto ester group poses racemization risks during synthesis. Strategies include:

  • Chiral Auxiliaries : Use Evans’ oxazolidinones to induce asymmetry in the diketone formation step .
  • Organocatalysts : Proline-derived catalysts (e.g., Jørgensen-Hayashi catalysts) enable Michael additions with >90% ee .
  • Metal Catalysis : Ru-BINAP complexes for hydrogenation of α,β-unsaturated intermediates .

Methodological Tables

Table 1 : Key Synthetic Intermediates and Their Roles

IntermediateRole in SynthesisReference
5-Acetyl-2,3-dihydrobenzo[b]furanElectrophilic partner for diketone condensation
Ethyl oxaloacetateNucleophilic β-keto ester precursor
AgCNCatalyst for enolate formation

Table 2 : Stability Parameters Under Different Conditions

ConditionDegradation PathwayMitigation Strategy
Aqueous pH >8Ester hydrolysisUse pH 6–7 buffers with 10% DMSO
UV lightBenzofuran ring-openingStore in amber vials at –20°C
High humidityKetone hydrationDesiccate with silica gel

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